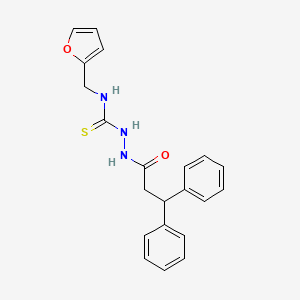![molecular formula C14H13NO6S2 B4763186 [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B4763186.png)
[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid
Descripción general
Descripción
[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. Mefenamic acid is a member of the anthranilic acid derivatives family of NSAIDs and is structurally related to other commonly used NSAIDs such as ibuprofen and naproxen.
Mecanismo De Acción
[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response and are responsible for causing pain and fever. By inhibiting the activity of COX enzymes, [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and physiological effects:
[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which in turn reduces pain and inflammation. [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid has also been shown to have antipyretic properties, which makes it useful in the treatment of fever. In addition, [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid has been shown to have antiplatelet effects, which can reduce the risk of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it useful in the study of pain and inflammation. In addition, [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid is readily available and relatively inexpensive, which makes it accessible to researchers. However, there are also some limitations to the use of [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid in lab experiments. For example, it can have variable effects depending on the experimental conditions, which can make it difficult to interpret results.
Direcciones Futuras
There are a number of future directions for the study of [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid. One area of research is the potential use of [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid in the treatment of Alzheimer's disease. Studies have shown that [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid can reduce the production of beta-amyloid, which is a protein that is associated with the development of Alzheimer's disease. Another area of research is the potential use of [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid in the treatment of cancer. Studies have shown that [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid can inhibit the growth of cancer cells and can enhance the effectiveness of chemotherapy. Finally, there is also ongoing research into the use of [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid in the treatment of sickle cell disease. Studies have shown that [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid can reduce pain and inflammation in patients with sickle cell disease, which can improve their quality of life.
Aplicaciones Científicas De Investigación
[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid has also been shown to have antipyretic properties, which makes it useful in the treatment of fever. In addition to its anti-inflammatory and analgesic properties, [4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid acid has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, cancer, and sickle cell disease.
Propiedades
IUPAC Name |
2-[4-[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S2/c1-21-14(18)13-11(6-7-22-13)23(19,20)15-10-4-2-9(3-5-10)8-12(16)17/h2-7,15H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWWISRVSYBJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-({[2-(Methoxycarbonyl)thiophen-3-yl]sulfonyl}amino)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4763104.png)
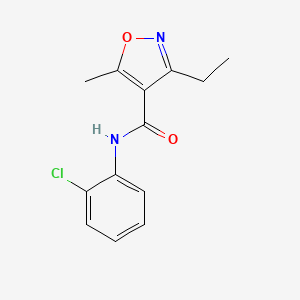
![1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4763117.png)
![2-(benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4763121.png)
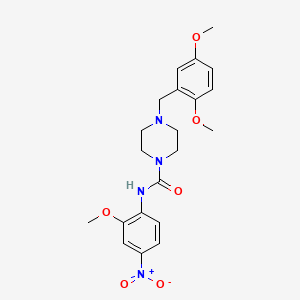
![5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4763133.png)

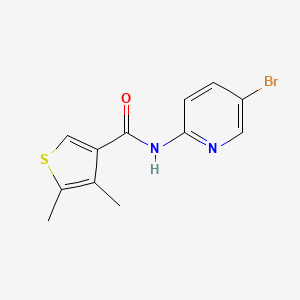
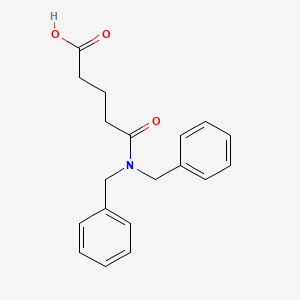
![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4763193.png)
